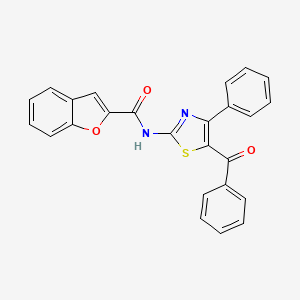

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which is a protein that plays a crucial role in regulating gene expression.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found to act as antimicrobial, antifungal, anti-inflammatory, and antitumor agents .

Mode of Action

Thiazole derivatives have been found to exhibit antibacterial activity by interacting with cell-penetrating peptides . This interaction leads to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities .

Result of Action

Some thiazole derivatives have been found to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor in lab experiments include its potent inhibitory effect on N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide, which makes it a useful tool for studying the role of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide in gene expression. Additionally, N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor has been found to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. However, the limitations of using N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.

Zukünftige Richtungen

There are several future directions for N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor research. One direction is to investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor and its effects on gene expression. Furthermore, the development of more potent and selective N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitors could lead to the discovery of new therapeutic targets for various diseases.

Synthesemethoden

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide inhibitor involves several steps, including the preparation of 5-benzoyl-4-phenylthiazole-2-carboxylic acid, which is then condensed with 2-aminobenzofuran to form the final product. The synthesis process is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Thiazolderivate haben aufgrund ihres Potenzials als Antitumormittel Aufmerksamkeit erregt. N-(5-Benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamid gehört zu dieser Kategorie. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht und seine zytotoxischen Effekte und sein Potenzial zur Tumorsuppression bewertet . Weitere Studien sind erforderlich, um seinen genauen Wirkmechanismus aufzuklären und seine Wirksamkeit zu optimieren.

Antimikrobielle Eigenschaften

Thiazole zeigen oft antimikrobielle Aktivität. Diese Verbindung könnte als antimikrobielles Mittel gegen Bakterien, Pilze oder andere Krankheitserreger wirksam sein. Forscher haben verwandte Thiazolderivate synthetisiert und auf ihre antifungalen und antibakteriellen Wirkungen untersucht . Die Untersuchung seiner spezifischen Ziele und Wirkungsmechanismen könnte zu wertvollen Anwendungen in Medizin und Landwirtschaft führen.

Biochemische Analyse

Biochemical Properties

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to engage in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . For instance, the compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and contributing to its antioxidant properties . Additionally, the benzofuran moiety may facilitate interactions with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell function by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are crucial for cell survival, growth, and differentiation, and their modulation by N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide can lead to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions . For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis . Additionally, N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, such as prolonged activation of antioxidant pathways and persistent inhibition of cell proliferation . These temporal effects highlight the potential of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide .

Metabolic Pathways

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Eigenschaften

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O3S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(31-23)27-24(29)20-15-18-13-7-8-14-19(18)30-20/h1-15H,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUWXGKZXKZRQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)

![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)

![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)

![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)